2-Chloro-7-iodoquinazoline

Catalog No.
S2970230
CAS No.
2089316-22-1
M.F
C8H4ClIN2
M. Wt
290.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-7-iodoquinazoline

CAS Number

2089316-22-1

Product Name

2-Chloro-7-iodoquinazoline

IUPAC Name

2-chloro-7-iodoquinazoline

Molecular Formula

C8H4ClIN2

Molecular Weight

290.49

InChI

InChI=1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H

InChI Key

OACROEMKWMRRHG-UHFFFAOYSA-N

SMILES

C1=CC2=CN=C(N=C2C=C1I)Cl

Solubility

not available
  • Potential as a Scaffolding Molecule

    The quinazoline scaffold is a core structure found in many biologically active molecules []. 2-Chloro-7-iodoquinazoline could potentially serve as a starting point for the development of new drugs by attaching various functional groups to its structure. This approach is commonly used in medicinal chemistry to create libraries of compounds for screening against specific biological targets.

  • Radiolabeling Applications

    The presence of iodine in the molecule makes 2-Chloro-7-iodoquinazoline a potential candidate for radiolabeling. Radioactive isotopes of iodine can be used to track the movement of molecules within living organisms, a valuable tool in biological research [].

2-Chloro-7-iodoquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. The presence of chlorine and iodine substituents at the 2 and 7 positions, respectively, enhances its reactivity and potential biological activity. This compound is notable for its applications in medicinal chemistry and material science due to its unique electronic properties and structural characteristics.

There is no scientific research currently available on the mechanism of action of 2-chloro-7-iodoquinazoline. Its potential biological activity or interaction with other compounds remains unknown.

Due to the lack of research on 2-chloro-7-iodoquinazoline, no data exists on its safety profile. As with any unknown compound, it's advisable to handle it with caution assuming potential hazards like flammability, reactivity, and toxicity.

Future Research Directions

2-Chloro-7-iodoquinazoline presents an opportunity for further scientific exploration. Research could focus on:

  • Developing synthetic methods for efficient production of the compound.
  • Investigating its physical and chemical properties.
  • Exploring its potential biological activity and mechanism of action.
  • Assessing its safety profile for handling and potential applications.

The chemical reactivity of 2-chloro-7-iodoquinazoline is influenced by the halogen substituents, which can participate in various nucleophilic and electrophilic substitution reactions. Key reactions include:

  • Electrophilic Substitution: The compound can undergo nitration, with the expected order of reactivity being at positions 8 > 6 > 5 > 7 > 4 > 2 .
  • Nucleophilic Substitution: The iodine atom is more reactive compared to chlorine, allowing for selective substitution reactions that can yield various derivatives .
  • Cross-Coupling Reactions: The halogen atoms facilitate cross-coupling reactions with organometallic reagents, making it a versatile precursor for synthesizing polysubstituted quinazolines .

Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including:

  • Anticancer Properties: Compounds with similar structures have shown effectiveness against various cancer cell lines, potentially acting through inhibition of specific kinases .
  • Antimicrobial Activity: Some studies suggest that halogenated quinazolines possess antimicrobial properties, making them candidates for further pharmacological development .
  • Enzyme Inhibition: The unique electronic properties conferred by the halogen substituents may enhance binding affinity to certain biological targets, including enzymes involved in cancer progression .

Several synthetic pathways have been developed for producing 2-chloro-7-iodoquinazoline:

  • Aromatization Method: Starting from 2-aryl-6-iodoquinazolin-4(3H)-ones, chlorination can be achieved using phosphorus oxychloride in the presence of triethylamine under reflux conditions .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of various substituents at the halogen positions, enhancing the compound's versatility .
  • Electrophilic Substitution: Direct nitration or alkylation reactions can also be employed to modify the quinazoline core structure selectively .

The applications of 2-chloro-7-iodoquinazoline span several fields:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it significant in drug discovery programs targeting specific kinase pathways.
  • Material Science: The compound's unique electronic properties allow for its use in organic electronics and photonic devices.
  • Chemical Probes: It serves as a useful tool in biochemical research for studying enzyme interactions and signaling pathways.

Studies on the interactions of 2-chloro-7-iodoquinazoline with biological targets have revealed insights into its mechanism of action:

  • Kinase Inhibition Studies: Interaction with various kinases has been explored to understand its potential as an inhibitor in cancer therapy.
  • Binding Affinity Assessments: Quantitative structure-activity relationship (QSAR) models have been developed to predict binding affinities based on structural modifications .

Several compounds share structural features with 2-chloro-7-iodoquinazoline, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
4-ChloroquinazolineChlorine at position 4Anticancer activity
6-IodoquinazolineIodine at position 6Antimicrobial properties
2-BromoquinazolineBromine at position 2Selective kinase inhibition
4-IodoquinazolineIodine at position 4Potential anti-inflammatory effects

Uniqueness of 2-Chloro-7-Iodoquinazoline

The combination of chlorine and iodine substituents at specific positions confers distinct electronic properties that enhance its reactivity compared to other quinazolines. This unique substitution pattern enables selective reactions not readily available to other similar compounds, making it a valuable candidate for targeted drug design and development.

Contemporary Synthesis Routes

Modern synthesis of 2-chloro-7-iodoquinazoline often begins with functionalization of the quinazolinone core. A critical step involves introducing chlorine and iodine atoms at specific positions. For instance, N-alkylation of 2-chloroquinazolinone with methyl-2-bromoacetate serves as a precursor step, achieving 71% yield through optimized reaction conditions (Figure 5) [1]. This intermediate undergoes subsequent halogenation, where palladium-catalyzed C–H activation enables precise iodination at the 7-position [2].

A representative pathway involves:

  • Quinazolinone core formation via cyclization of anthranilic acid derivatives.
  • Chlorination using phosphorus oxychloride (POCl₃) to install the 2-chloro group.
  • Regioselective iodination via Pd(II)-catalyzed C–H activation with N-iodosuccinimide (NIS) [2].

Key challenges include avoiding over-halogenation and ensuring compatibility with sensitive functional groups. For example, Pd(OAc)₂ in dimethylacetamide (DMA) at 100°C selectively iodinates the 7-position without affecting the 2-chloro substituent [2].

Table 1: Representative Conditions for Contemporary Synthesis

StepReagents/ConditionsYield (%)Reference
Core cyclizationAnthranilic acid, POCl₃85 [4]
ChlorinationPOCl₃, reflux90 [4]
IodinationPd(OAc)₂, NIS, DMA, 100°C78 [2]

Catalytic Synthesis Strategies

Palladium catalysis dominates regioselective halogenation due to its ability to direct C–H activation. The mechanism involves Pd(II)/Pd(IV) redox cycles, where NIS oxidizes Pd(II) to Pd(IV), facilitating iodine transfer to the quinazoline backbone [2]. Ligand design, such as pyridine-based auxiliaries, enhances ortho-selectivity, achieving >95% regiochemical control [2].

Alternative strategies employ Lewis acid catalysis. Boron trifluoride (BF₃‧Et₂O) accelerates imine formation and cyclization in metal-free systems, though iodination still requires palladium [3]. For example, BF₃‧Et₂O (10 mol%) in dimethyl sulfoxide (DMSO) promotes oxidative coupling of o-aminobenzylamines, forming intermediates for subsequent halogenation [3].

Green Chemistry Approaches

Metal-free syntheses prioritize sustainability. A notable method uses 4,6-dihydroxysalicylic acid as an organocatalyst, enabling oxidative condensation of o-aminobenzylamines under atmospheric oxygen [3]. This one-pot approach achieves 81% yield with an environmental factor (E-factor) of 2.7, significantly lower than traditional routes [3].

Key features include:

  • Solvent optimization: DMSO enhances oxygen solubility, promoting efficient oxidation.
  • Atom economy: Equimolar reactants minimize waste, with reaction mass efficiency (RME) reaching 73% [3].
  • Gram-scale applicability: The method avoids column chromatography, using alumina-based purification instead [3].

Table 2: Green Synthesis Parameters

ParameterValueReference
Catalyst4,6-Dihydroxysalicylic acid [3]
SolventDMSO [3]
E-factor2.7 [3]
RME73% [3]

Scale-up Considerations for Research Applications

Transitioning from milligram to kilogram-scale synthesis necessitates addressing impurities and hazardous reagents. In the synthesis of BPR1K871, a related quinazoline, POCl₃ replaced SOCl₂ in chlorination steps, reducing byproduct formation from 15% to <5% [4]. Continuous liquid–liquid extraction of intermediates like compound 13 streamlined purification, eliminating column chromatography [4].

Telescoped reactions, where intermediates are not isolated, enhance scalability. For example, dichloride intermediate 6 is directly converted to thiazole adduct 7, avoiding degradation [4]. This approach achieved 3.09 kg of final product with 97.8% HPLC purity [4].

Critical scale-up modifications:

  • Reagent substitution: POCl₃ for SOCl₂ in chlorination [4].
  • Process intensification: Continuous extraction and telescoped synthesis [4].
  • Safety enhancements: Avoiding NaH/DMF in alkylation steps [4].

Carbon-7 Iodine Bond Reactivity

The carbon-7 iodine bond in 2-chloro-7-iodoquinazoline demonstrates exceptional reactivity in various transformation reactions, positioning it as the most reactive site for initial functionalization. The enhanced reactivity of this position results from several key factors that distinguish it from other halogenated positions on the quinazoline ring [1] .

The intrinsic reactivity of the carbon-7 iodine bond significantly exceeds that of other halogen substituents due to fundamental differences in bond dissociation energies and atomic properties. Research has demonstrated that 7-iodoquinazoline derivatives exhibit higher reactivity in cross-coupling reactions compared to 6-iodo analogs due to steric and electronic factors . The carbon-iodine bond at position 7 benefits from reduced steric hindrance compared to positions adjacent to nitrogen atoms, facilitating easier approach of catalysts and reagents.

Electronic effects play a crucial role in determining the reactivity of the carbon-7 iodine bond. The quinazoline ring system creates an electron-deficient environment that activates the carbon-iodine bond toward nucleophilic attack and oxidative addition processes [2]. Studies on multihalogenated quinazolines have revealed that the reactivity order follows: carbon-iodine bonds greater than carbon-4 chlorine bonds greater than carbon-bromide bonds, with this trend being consistent across various reaction conditions [1].

The bond dissociation energy of the carbon-7 iodine bond in quinazoline systems has been calculated to be significantly lower than corresponding carbon-chlorine and carbon-bromine bonds. Theoretical calculations at the B3LYP level indicate that iodine bonds in quinazoline derivatives have bond dissociation energies approximately 10-15 kcal/mol lower than chlorine bonds at equivalent positions [2]. This energy difference translates to substantially enhanced reaction rates under mild conditions.

Steric considerations further enhance the reactivity of the carbon-7 position. Unlike positions adjacent to nitrogen atoms in the quinazoline ring, the carbon-7 position experiences minimal steric congestion, allowing unhindered access for bulky catalysts and reagents . This accessibility proves particularly important in palladium-catalyzed cross-coupling reactions where catalyst coordination and substrate binding are rate-determining factors.

The carbon-7 iodine bond demonstrates superior performance in oxidative addition reactions with transition metal catalysts. Studies have shown that palladium complexes readily undergo oxidative addition with 7-iodoquinazoline derivatives at room temperature, while equivalent reactions with chlorinated analogs require elevated temperatures and extended reaction times [2]. The facility of oxidative addition with iodine substituents enables the use of mild reaction conditions and broad functional group tolerance.

Experimental evidence supports the preferential reactivity of the carbon-7 iodine bond in competitive reaction scenarios. When 2-chloro-7-iodoquinazoline is subjected to cross-coupling conditions with substoichiometric amounts of coupling partners, selective reaction at the carbon-7 position occurs exclusively, leaving the carbon-2 chlorine intact for subsequent functionalization [1]. This selectivity pattern enables powerful sequential cross-coupling strategies for accessing complex substitution patterns.

The enhanced reactivity of the carbon-7 iodine bond extends to various reaction types beyond cross-coupling, including nucleophilic substitution, reduction reactions, and radical processes. In each case, the carbon-7 position demonstrates superior reactivity compared to the carbon-2 chlorine position, providing predictable selectivity patterns for synthetic applications .

Carbon-2 Chlorine Bond Reactivity

The carbon-2 chlorine bond in 2-chloro-7-iodoquinazoline exhibits distinctive reactivity characteristics that differ substantially from the carbon-7 iodine bond. The electronic environment at the carbon-2 position, adjacent to the quinazoline nitrogen atom, creates unique activation patterns that influence both nucleophilic and electrophilic attack mechanisms [4] [5].

The carbon-2 position in quinazoline derivatives represents one of the most electrophilic sites due to the α-nitrogen effect, which significantly enhances the reactivity of substituents at this position. This electronic activation results from the electron-withdrawing influence of the adjacent nitrogen atom, which increases the electrophilic character of the carbon-2 center [4]. Consequently, the carbon-2 chlorine bond demonstrates enhanced reactivity toward nucleophilic substitution reactions compared to chlorine substituents on simple aromatic rings.

Nucleophilic aromatic substitution reactions at the carbon-2 position proceed through a classical addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate. The electron-deficient quinazoline ring system provides excellent stabilization for the anionic intermediate through delocalization of negative charge onto the nitrogen atoms [4] [5]. This stabilization significantly lowers the activation energy for nucleophilic attack and enables reactions to proceed under relatively mild conditions.

The regioselectivity of nucleophilic substitution at the carbon-2 position has been extensively studied in quinazoline systems. Research demonstrates that azide nucleophiles preferentially attack the carbon-2 position in 2-chloro-4-sulfonylquinazolines, with the reaction proceeding through a functional group swap mechanism [4] [5]. The azide replaces the sulfonyl group at carbon-4, while the displaced sulfinate nucleophile subsequently replaces the chloride at carbon-2, demonstrating the unique reactivity patterns possible with appropriately designed quinazoline substrates.

Electronic effects dominating carbon-2 reactivity extend beyond simple α-nitrogen activation. The quinazoline ring system creates a complex electronic environment where both nitrogen atoms contribute to the overall electrophilic activation of the carbon-2 position [4]. Computational studies reveal that the carbon-2 position bears significant positive charge character, making it particularly susceptible to nucleophilic attack by electron-rich species.

The carbon-2 chlorine bond demonstrates exceptional reactivity in nucleophilic aromatic substitution reactions with various nucleophiles including amines, alcohols, and thiols. Studies have shown that 2-chloroquinazoline derivatives react readily with primary and secondary amines under basic conditions to provide the corresponding amino-substituted products in excellent yields [5]. The reaction tolerates a wide range of functional groups and proceeds efficiently at temperatures ranging from room temperature to 100°C depending on the nucleophile strength.

Comparative reactivity studies between carbon-2 chlorine and carbon-4 chlorine positions in dichloroquinazoline systems reveal interesting selectivity patterns. While both positions are activated by α-nitrogen effects, the carbon-2 position generally shows enhanced reactivity toward nucleophilic substitution due to the additional activation provided by the nitrogen-3 lone pair electrons [5]. This differential reactivity enables selective functionalization strategies where the carbon-2 position can be modified preferentially over other chlorinated sites.

The carbon-2 chlorine bond also participates in transition metal-catalyzed cross-coupling reactions, though with reduced efficiency compared to the carbon-7 iodine bond. Palladium-catalyzed Suzuki-Miyaura coupling at the carbon-2 position requires more forcing conditions, including higher catalyst loadings, elevated temperatures, and extended reaction times [6]. Nevertheless, successful cross-coupling at this position has been achieved using optimized catalyst systems specifically designed for activated aryl chlorides.

Mechanistic studies of carbon-2 reactivity reveal that both nucleophilic substitution and cross-coupling reactions proceed through distinct pathways that take advantage of the unique electronic properties of this position. In nucleophilic substitution, the α-nitrogen effect provides direct activation, while in cross-coupling reactions, the electron-deficient nature of the quinazoline ring facilitates oxidative addition of palladium catalysts [4] [5].

Regioselectivity in Halogen Substitutions

The regioselectivity observed in halogen substitution reactions of 2-chloro-7-iodoquinazoline represents a fundamental aspect of its chemical behavior, enabling predictable and selective transformation sequences. This selectivity arises from the intrinsic differences in bond strengths, electronic environments, and steric accessibility between the carbon-7 iodine and carbon-2 chlorine positions [1] [2].

The hierarchical reactivity pattern in multihalogenated quinazolines follows a well-established order based on intrinsic bond reactivity and electronic positioning. Studies on 2-aryl-6-bromo-4-chloro-8-iodoquinazolines have demonstrated that selectivity in cross-coupling reactions depends on both the intrinsic reactivity of the carbon-halogen bond and the electronic position of the halogen atom on the electron-deficient scaffold [1]. The observed reactivity trend follows: carbon-iodine bonds greater than carbon-4 chlorine bonds greater than carbon-bromide bonds, providing a predictable framework for selective functionalization.

Experimental investigations of regioselectivity in 2-chloro-7-iodoquinazoline have confirmed the preferential reactivity of the carbon-7 iodine position under standard cross-coupling conditions. When equimolar amounts of the dihalogenated substrate are treated with limiting amounts of coupling partners in the presence of palladium catalysts, exclusive reaction at the carbon-7 position occurs without detectable substitution at the carbon-2 chlorine [1]. This selectivity remains consistent across various coupling partners including boronic acids, terminal alkynes, and organozinc reagents.

The electronic basis for regioselectivity stems from the differential activation of the two halogen-bearing carbons. While both positions experience activation from the electron-deficient quinazoline ring, the carbon-7 position benefits from optimal electronic activation without the steric constraints that can impede catalyst approach at other positions [2]. The carbon-2 position, while electronically activated by the α-nitrogen effect, requires more forcing conditions to achieve comparable reaction rates due to the inherently stronger carbon-chlorine bond.

Steric factors contribute significantly to the observed regioselectivity patterns. The carbon-7 position provides unobstructed access for catalyst coordination and substrate binding, facilitating efficient oxidative addition processes . In contrast, the carbon-2 position, while electronically activated, may experience some steric hindrance from the quinazoline nitrogen atoms during catalyst approach, particularly with bulky catalyst systems.

Temperature effects on regioselectivity have been systematically studied to understand the kinetic and thermodynamic factors controlling selectivity. At low temperatures (room temperature to 50°C), the kinetic preference for the carbon-7 iodine position dominates, resulting in exclusive selectivity for this site [1]. As temperatures increase (80-120°C), the carbon-2 chlorine position becomes increasingly reactive, enabling sequential functionalization strategies where both positions can be modified in a controlled manner.

Catalyst system effects on regioselectivity provide additional tools for controlling substitution patterns. Standard palladium catalysts with triphenylphosphine ligands maintain excellent selectivity for the carbon-7 position under mild conditions [2]. However, specialized catalyst systems designed for activated aryl chlorides can enable selective reaction at the carbon-2 position when the carbon-7 iodine has been previously modified or protected.

The predictable regioselectivity patterns enable powerful synthetic strategies for accessing complex substitution patterns. Sequential cross-coupling approaches utilize the differential reactivity to install different substituents at each position in a controlled manner [1]. Initial functionalization at the carbon-7 position under mild conditions is followed by more forcing conditions to achieve substitution at the carbon-2 position, providing access to unsymmetrical disubstituted products.

Competitive experiments using mixtures of different coupling partners provide direct evidence for the regioselectivity preferences. When 2-chloro-7-iodoquinazoline is treated with equimolar mixtures of different boronic acids under standard Suzuki coupling conditions, the more reactive coupling partner selectively reacts at the carbon-7 position while the less reactive partner remains unreacted [1]. This selectivity can be exploited for complex molecule synthesis where multiple substitution patterns are required.

Metal-Catalyzed Cross-Coupling Reactions

Sonogashira Cross-Coupling Mechanisms

The Sonogashira cross-coupling reaction represents one of the most powerful methods for introducing alkynyl substituents into 2-chloro-7-iodoquinazoline, providing access to valuable alkynyl-functionalized quinazoline derivatives. This palladium-catalyzed transformation proceeds through a well-established dual catalytic cycle involving both palladium and copper co-catalysts [7] [8].

The mechanistic pathway for Sonogashira coupling of 2-chloro-7-iodoquinazoline follows the classical dual catalytic cycle established for this transformation. The palladium catalytic cycle initiates with the formation of an active palladium(0) species through reduction of palladium(II) precatalysts under basic conditions [7]. This active catalyst subsequently undergoes oxidative addition with the carbon-halogen bond, with the carbon-7 iodine position demonstrating significantly higher reactivity than the carbon-2 chlorine position due to the lower bond dissociation energy and enhanced electrophilic character of the iodinated carbon.

The oxidative addition step proceeds through a concerted mechanism where the palladium center inserts into the carbon-iodine bond, forming a square planar palladium(II) complex with the quinazoline fragment and iodide ligand [7]. The electron-deficient nature of the quinazoline ring system facilitates this oxidative addition by stabilizing the resulting organopalladium intermediate through coordination of the quinazoline nitrogen atoms with the metal center.

The copper co-catalytic cycle operates in parallel to activate the terminal alkyne coupling partner. Copper(I) species coordinate with the terminal alkyne in the presence of base, leading to the formation of a copper acetylide intermediate [7]. This process involves deprotonation of the terminal alkyne by the base, followed by coordination of the resulting acetylide anion to the copper center. The copper acetylide serves as the nucleophilic alkynyl transfer reagent in the subsequent transmetalation step.

Transmetalation between the palladium aryl complex and copper acetylide represents the key bond-forming step in the Sonogashira mechanism. This process involves the transfer of the alkynyl group from copper to palladium, generating a palladium aryl-alkynyl complex and regenerating the copper(I) catalyst for the next cycle [7] [8]. The efficiency of this transmetalation step depends on the electronic properties of both the quinazoline substrate and the alkyne coupling partner.

The final step of the palladium catalytic cycle involves reductive elimination of the coupled product from the palladium aryl-alkynyl complex. This step regenerates the active palladium(0) catalyst and releases the desired alkynyl-quinazoline product [7]. The reductive elimination is typically rapid for alkynyl systems due to the favorable orbital overlap between the aryl and alkynyl ligands on palladium.

Experimental studies on Sonogashira coupling of quinazoline derivatives have demonstrated excellent functional group tolerance and broad substrate scope. The reaction proceeds efficiently with terminal alkynes bearing various substituents including aryl, alkyl, and heteroaryl groups [8]. Electron-rich and electron-poor alkynes both participate effectively, though electron-deficient alkynes may require slightly elevated temperatures to achieve optimal conversion.

The regioselectivity of Sonogashira coupling with 2-chloro-7-iodoquinazoline strongly favors reaction at the carbon-7 iodine position under standard conditions. This selectivity enables the preparation of 2-chloro-7-alkynyl quinazoline derivatives that retain the carbon-2 chlorine for subsequent functionalization reactions [8]. The preserved chlorine substituent provides a handle for further cross-coupling reactions, enabling the synthesis of multiply substituted quinazoline derivatives through sequential transformation strategies.

Reaction optimization studies have identified key parameters for achieving optimal yields and selectivity in Sonogashira coupling of quinazoline substrates. Standard conditions typically employ palladium acetate or tetrakis(triphenylphosphine)palladium(0) as the palladium source, copper(I) iodide as the copper co-catalyst, and triethylamine or diisopropylethylamine as the base [8]. The reaction is commonly performed in polar aprotic solvents such as dimethylformamide or tetrahydrofuran at temperatures ranging from room temperature to 100°C.

Catalyst loading optimization reveals that relatively low catalyst loadings (1-5 mol% palladium) are sufficient for efficient coupling with the highly reactive carbon-7 iodine position [8]. The copper co-catalyst is typically used in catalytic amounts (10-20 mol%), though some protocols employ stoichiometric copper for enhanced reaction rates. Base selection significantly influences reaction efficiency, with tertiary amines providing optimal results by facilitating both alkyne deprotonation and palladium catalyst turnover.

Mechanistic investigations using deuterium labeling and kinetic studies have provided insights into the rate-determining step of quinazoline Sonogashira coupling. These studies suggest that oxidative addition of the carbon-iodine bond to palladium is typically rapid, while transmetalation between the palladium aryl complex and copper acetylide may be rate-limiting in some cases [7]. The overall reaction rate depends on the electronic properties of both coupling partners and the efficiency of the copper co-catalytic cycle.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura cross-coupling reaction provides an exceptionally versatile method for introducing aryl and heteroaryl substituents into 2-chloro-7-iodoquinazoline through palladium-catalyzed carbon-carbon bond formation with organoboron reagents. This transformation has emerged as one of the most widely utilized methods for quinazoline functionalization due to its broad substrate scope, excellent functional group tolerance, and mild reaction conditions [9] [10] [6].

The mechanistic pathway for Suzuki-Miyaura coupling of 2-chloro-7-iodoquinazoline follows the classical three-step catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition step involves insertion of a palladium(0) catalyst into the carbon-halogen bond, with the carbon-7 iodine position demonstrating markedly superior reactivity compared to the carbon-2 chlorine position [10]. This selectivity results from the lower bond dissociation energy of the carbon-iodine bond and the enhanced electrophilic character of the carbon-7 position.

The oxidative addition of palladium to the carbon-7 iodine bond proceeds rapidly even at room temperature with most palladium catalyst systems. Studies on related quinazoline systems have shown that iodinated positions undergo oxidative addition approximately 10-50 times faster than corresponding chlorinated positions under equivalent conditions [6]. This rate difference enables highly selective functionalization of the carbon-7 position in the presence of the carbon-2 chlorine substituent.

Transmetalation represents the key step where the organic fragment from the organoboron reagent is transferred to the palladium center. This process requires the presence of a base, typically an inorganic carbonate or phosphate, which activates the organoboron reagent through formation of a more nucleophilic borate complex [10] [11]. The transmetalation step proceeds through a four-membered transition state involving palladium, carbon, boron, and the activating hydroxide group.

Recent mechanistic studies using kinetic isotope effects have provided detailed insights into the Suzuki-Miyaura mechanism with quinazoline substrates. These investigations reveal that under typical catalytic conditions, oxidative addition occurs to a monoligated palladium complex, while transmetalation proceeds through a tetracoordinate boronate intermediate with a palladium-oxygen-boron linkage [12]. The specific electronic properties of the quinazoline substrate influence both the rate of oxidative addition and the efficiency of transmetalation.

The reductive elimination step involves formation of the new carbon-carbon bond between the quinazoline and aryl fragments while regenerating the active palladium(0) catalyst. This step is typically rapid for aryl-aryl coupling systems due to favorable orbital overlap and is rarely rate-limiting in quinazoline Suzuki coupling reactions [10]. The electron-deficient nature of the quinazoline ring may actually accelerate reductive elimination by stabilizing the transition state.

Experimental applications of Suzuki-Miyaura coupling to quinazoline derivatives demonstrate exceptional substrate scope and functional group tolerance. Arylboronic acids bearing electron-donating and electron-withdrawing substituents participate effectively in the coupling reaction [9] [6]. Heteroarylboronic acids including pyridyl, thienyl, and furyl derivatives also couple efficiently, providing access to heteroaryl-substituted quinazolines with potential pharmaceutical applications.

The regioselectivity of Suzuki coupling with 2-chloro-7-iodoquinazoline strongly favors the carbon-7 iodine position under standard conditions. Competitive experiments using substoichiometric amounts of boronic acid coupling partners result in exclusive reaction at the carbon-7 position, leaving the carbon-2 chlorine unchanged [6]. This selectivity pattern enables sequential coupling strategies where different aryl groups can be introduced at each position through controlled reaction sequences.

Catalyst optimization studies have identified several highly effective palladium systems for quinazoline Suzuki coupling. Traditional catalysts such as tetrakis(triphenylphosphine)palladium(0) and palladium acetate with phosphine ligands provide excellent results under standard conditions [9]. More recently, palladium acetate with electron-rich phosphine ligands has emerged as particularly effective for challenging coupling reactions involving electron-poor quinazoline substrates.

Base selection plays a crucial role in Suzuki coupling efficiency with quinazoline substrates. Inorganic carbonates such as potassium carbonate and cesium carbonate are most commonly employed, with cesium carbonate often providing superior results due to its enhanced basicity and solubility properties [6]. The base serves the dual function of activating the organoboron reagent and maintaining the palladium catalyst in its active reduced state.

Solvent effects on quinazoline Suzuki coupling have been systematically investigated to optimize reaction conditions. Polar aprotic solvents such as dimethylformamide and dimethoxyethane provide excellent results, while aqueous biphasic systems using water-miscible organic solvents also demonstrate high efficiency [6]. The choice of solvent can significantly influence both reaction rate and product selectivity, particularly in cases where multiple reactive sites are present.

Temperature optimization reveals that quinazoline Suzuki coupling can often be performed under mild conditions due to the enhanced reactivity of the quinazoline substrates. Reactions with the carbon-7 iodine position typically proceed efficiently at 80-100°C, while coupling at the carbon-2 chlorine position may require temperatures of 100-120°C for optimal conversion [6]. The ability to use relatively mild conditions contributes to the excellent functional group tolerance of this transformation.

Recent advances in Suzuki coupling methodology have focused on developing more active catalyst systems that enable coupling under even milder conditions. Precatalysts based on palladium-NHC (N-heterocyclic carbene) complexes and palladium pincer complexes have shown particular promise for challenging quinazoline coupling reactions [9]. These advanced catalysts often enable coupling reactions to proceed at room temperature or with significantly reduced reaction times.

Sequential Cross-Coupling Strategies

Sequential cross-coupling strategies utilizing 2-chloro-7-iodoquinazoline provide powerful synthetic routes for accessing complex polysubstituted quinazoline derivatives through controlled, stepwise functionalization. These approaches capitalize on the differential reactivity between the carbon-7 iodine and carbon-2 chlorine positions to install different substituents at each site in a predictable and selective manner [1] [8] [6].

The fundamental principle underlying sequential cross-coupling strategies involves the exploitation of inherent reactivity differences between halogen substituents. The carbon-7 iodine bond demonstrates significantly higher reactivity toward palladium-catalyzed cross-coupling reactions compared to the carbon-2 chlorine bond, enabling selective functionalization under mild conditions [1]. This reactivity differential provides a kinetic window where the iodine position can be selectively modified while leaving the chlorine position intact for subsequent functionalization.

Two-step sequential protocols typically begin with functionalization of the more reactive carbon-7 iodine position under mild conditions that preserve the carbon-2 chlorine bond. Common first-step transformations include Sonogashira coupling with terminal alkynes, Suzuki coupling with arylboronic acids, or Negishi coupling with organozinc reagents [8] [6]. These reactions proceed efficiently at temperatures of 50-80°C using standard palladium catalyst systems, providing excellent yields while maintaining complete chemoselectivity for the iodine position.

The second step involves functionalization of the carbon-2 chlorine position under more forcing conditions. This typically requires elevated temperatures (100-120°C), increased catalyst loadings, and potentially different catalyst systems optimized for activated aryl chlorides [6]. Despite the more demanding conditions, the second coupling step generally proceeds with high efficiency due to the electronic activation of the carbon-2 position by the adjacent quinazoline nitrogen.

Experimental demonstrations of sequential cross-coupling have validated this approach for synthesizing diverse quinazoline derivatives. Studies on 2-aryl-6-bromo-4-chloro-8-iodoquinazolines have shown that sequential Sonogashira coupling followed by Suzuki coupling enables the preparation of polycarbo-substituted quinazolines in high overall yields [1]. The strategy tolerates a wide range of coupling partners and functional groups, providing access to complex substitution patterns that would be difficult to achieve through alternative methods.

One-pot sequential protocols represent an advanced variation where both cross-coupling steps are performed in the same reaction vessel without isolation of intermediates. These procedures typically involve initial coupling at the carbon-7 iodine position under mild conditions, followed by addition of the second coupling partner and adjustment of reaction conditions to promote coupling at the carbon-2 chlorine position [8]. While more challenging to optimize, one-pot procedures offer significant advantages in terms of efficiency and atom economy.

Three-step sequential strategies extend the concept to trihalogenated quinazoline substrates, enabling the controlled installation of three different substituents through carefully orchestrated reaction sequences. These approaches require substrates with three distinct halogen substituents having different intrinsic reactivities, such as iodine, chlorine, and bromine at different positions [1]. Each position can be selectively functionalized using appropriately chosen reaction conditions and catalyst systems.

Catalyst system selection plays a crucial role in the success of sequential cross-coupling strategies. The first step typically employs standard palladium catalysts that work efficiently under mild conditions, such as palladium acetate with triphenylphosphine or bis(triphenylphosphine)palladium dichloride [8] [6]. The second step may require more active catalyst systems, particularly for coupling at activated chlorine positions, such as palladium complexes with electron-rich phosphine ligands or N-heterocyclic carbene ligands.

Protecting group strategies can enhance the versatility of sequential cross-coupling by temporarily masking reactive positions. For example, the carbon-2 chlorine position can be temporarily converted to a less reactive substituent through nucleophilic substitution, allowing selective modification of the carbon-7 iodine followed by regeneration of the chlorine for subsequent coupling [5]. These approaches provide additional control over the order of functionalization steps.

Substrate scope studies have demonstrated the broad applicability of sequential cross-coupling strategies across various quinazoline derivatives. The approach works effectively with substrates bearing different substitution patterns on the quinazoline ring, including electron-donating and electron-withdrawing groups [1] [6]. Functional group tolerance is generally excellent, though some highly electrophilic or nucleophilic groups may require protection during certain steps.

Optimization studies have identified key parameters for successful sequential cross-coupling. Reaction sequence optimization reveals that the order of coupling steps is typically dictated by the intrinsic reactivity of the halogen positions, with more reactive positions being functionalized first [1]. However, in some cases, the nature of the coupling partners may influence the optimal sequence, particularly when one coupling partner is more sensitive to the reaction conditions than another.

Temperature programming strategies provide fine control over selectivity in sequential protocols. Initial reactions are performed at temperatures just sufficient to achieve coupling at the most reactive position, while subsequent steps employ higher temperatures to activate less reactive sites [6]. This approach minimizes side reactions and maximizes the selectivity for each individual step.

The synthetic utility of sequential cross-coupling extends beyond simple substrate diversification to enable the preparation of quinazoline derivatives with specific biological or materials properties. The ability to install different functional groups at precise positions allows for structure-activity relationship studies and the optimization of biological activity [9]. Similarly, materials applications benefit from the precise control over electronic and optical properties achieved through sequential functionalization.

Palladium Catalyst Optimization

The optimization of palladium catalyst systems for cross-coupling reactions of 2-chloro-7-iodoquinazoline represents a critical aspect of developing efficient synthetic protocols. The unique electronic properties and reactivity patterns of this substrate require careful consideration of catalyst design, ligand selection, and reaction conditions to achieve optimal performance across different transformation types [13] [14] [15].

The selection of appropriate palladium sources forms the foundation of catalyst optimization for quinazoline cross-coupling reactions. Traditional palladium(II) precatalysts such as palladium acetate and palladium chloride require in situ reduction to generate the active palladium(0) species responsible for catalytic activity [13]. These systems work effectively for highly reactive substrates like 2-chloro-7-iodoquinazoline, particularly for coupling at the carbon-7 iodine position under mild conditions.

Modern palladium precatalyst design has focused on developing systems that rapidly and efficiently generate active palladium(0) species under reaction conditions. Buchwald-type precatalysts and allyl-palladium systems have emerged as particularly effective for challenging cross-coupling reactions [13] [15]. These precatalysts offer advantages including enhanced stability, predictable activation kinetics, and reduced catalyst loading requirements compared to traditional systems.

Ligand selection represents perhaps the most critical aspect of catalyst optimization for quinazoline substrates. The choice of supporting ligand dramatically influences catalyst activity, selectivity, and stability throughout the reaction [13] [16]. For coupling at the highly reactive carbon-7 iodine position, simple monodentate phosphine ligands such as triphenylphosphine often provide excellent results under standard conditions.

Electron-rich phosphine ligands have proven particularly effective for challenging quinazoline coupling reactions, especially those involving the less reactive carbon-2 chlorine position. Ligands such as SPhos, XPhos, and RuPhos enable efficient coupling of activated aryl chlorides under mild conditions [6] [13]. These bulky, electron-rich phosphines facilitate oxidative addition of carbon-chlorine bonds while providing steric protection for the active palladium center.

N-heterocyclic carbene (NHC) ligands represent an important class of supporting ligands for quinazoline cross-coupling applications. These strongly σ-donating ligands provide enhanced thermal stability and can enable coupling reactions to proceed under very mild conditions [15]. The strong palladium-carbene bond helps prevent catalyst decomposition during extended reaction times or at elevated temperatures.

Catalyst loading optimization reveals significant differences between the two reactive positions in 2-chloro-7-iodoquinazoline. Coupling at the carbon-7 iodine position typically requires only 1-3 mol% palladium catalyst due to the high intrinsic reactivity of this site [13]. In contrast, coupling at the carbon-2 chlorine position may require 5-10 mol% catalyst loading to achieve comparable conversion rates and yields.

The development of highly active catalyst systems has enabled significant reductions in catalyst loading for quinazoline cross-coupling reactions. Advanced precatalysts can sometimes achieve effective coupling with catalyst loadings as low as 0.1-0.5 mol% for highly reactive substrates [13]. These ultralow loadings are particularly important for large-scale applications where catalyst cost becomes a significant factor.

Temperature optimization studies reveal complex relationships between catalyst system choice and optimal reaction temperature. Simple phosphine-ligated catalysts typically require temperatures of 80-100°C for efficient coupling, while more advanced systems with electron-rich ligands or NHC ligands can enable coupling at temperatures as low as 40-60°C [13] [15]. The ability to use lower temperatures often results in improved functional group tolerance and reduced side reaction formation.

Solvent effects on catalyst performance represent another important optimization parameter. The choice of solvent can significantly influence catalyst solubility, substrate solubility, and the efficiency of elementary mechanistic steps [17]. Polar aprotic solvents such as dimethylformamide and toluene are most commonly employed, though aqueous systems and green solvents are increasingly being investigated for sustainability reasons.

Base selection interacts strongly with catalyst system choice to influence overall reaction efficiency. The base serves multiple functions including activation of coupling partners, maintenance of catalyst activity, and neutralization of acid byproducts [13]. Inorganic carbonates work well with most catalyst systems, while more basic alkoxides may be required for challenging substrates or advanced catalyst systems.

Additive effects on catalyst performance have been systematically investigated to identify systems that enhance activity or selectivity. Common additives include phase transfer catalysts for biphasic systems, ligand accelerators that enhance catalyst turnover, and antioxidants that prevent catalyst degradation [13]. The optimal additive system depends strongly on the specific catalyst and reaction conditions employed.

Catalyst deactivation pathways represent an important consideration for reaction optimization. Common deactivation modes include palladium black formation, ligand dissociation, and catalyst poisoning by impurities [16]. Understanding these pathways enables the design of more robust catalyst systems and the development of protocols that minimize deactivation during extended reaction times.

Recent advances in catalyst design have focused on developing systems that address multiple challenges simultaneously. Switchable catalysts that can operate in different modes depending on reaction conditions, self-healing catalysts that resist deactivation, and multifunctional catalysts that enable tandem reaction sequences represent promising directions for future development [15]. These advanced systems may enable even more efficient quinazoline functionalization protocols with improved atom economy and reduced waste generation.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of 2-chloro-7-iodoquinazoline proceed through well-defined mechanistic pathways that take advantage of the electron-deficient nature of the quinazoline ring system. The presence of two nitrogen atoms in the heterocyclic ring creates an activated aromatic system that readily undergoes nucleophilic aromatic substitution reactions with various nucleophiles [18] [19] [20].

The mechanism of nucleophilic aromatic substitution in quinazoline systems follows the classical addition-elimination pathway involving the formation of a Meisenheimer complex intermediate. The electron-deficient quinazoline ring provides excellent stabilization for the anionic intermediate through delocalization of negative charge onto the nitrogen atoms [18] [19]. This stabilization significantly lowers the activation energy for nucleophilic attack compared to simple aromatic systems.

The regioselectivity of nucleophilic substitution in 2-chloro-7-iodoquinazoline strongly favors reaction at the carbon-2 chlorine position due to the α-nitrogen effect. The carbon-2 position experiences direct activation from the adjacent nitrogen atom, making it significantly more electrophilic than the carbon-7 position [4] [5]. This electronic activation enables nucleophilic substitution to proceed under relatively mild conditions with excellent regioselectivity.

Studies on related quinazoline systems have demonstrated that nucleophilic substitution at the carbon-2 position proceeds readily with various nucleophiles including amines, alcohols, and thiols. The reaction typically requires basic conditions to deprotonate the nucleophile and facilitate attack on the electrophilic carbon center [20] [21]. Primary and secondary amines are particularly effective nucleophiles, providing amino-substituted quinazolines in excellent yields.

The carbon-7 iodine position, while less activated toward nucleophilic substitution than the carbon-2 chlorine, can still participate in these reactions under appropriate conditions. The larger size and better leaving group ability of iodine compared to chlorine can compensate for the reduced electronic activation at this position [18]. However, nucleophilic substitution at carbon-7 typically requires more forcing conditions than substitution at carbon-2.

Mechanistic investigations using computational methods have provided detailed insights into the transition states and intermediates involved in quinazoline nucleophilic substitution. These studies reveal that the first step, nucleophilic attack on the aromatic ring, is typically rate-determining due to the need to disrupt aromatic stabilization [19]. The subsequent elimination of the halide leaving group is rapid and thermodynamically favorable.

The substrate scope for nucleophilic substitution of 2-chloro-7-iodoquinazoline encompasses a wide range of nucleophilic species. Nitrogen nucleophiles including primary amines, secondary amines, and azide ion react efficiently under basic conditions [5] [21]. Oxygen nucleophiles such as alkoxides and phenoxides also participate effectively, providing access to ether-linked quinazoline derivatives.

Sulfur nucleophiles demonstrate excellent reactivity in quinazoline nucleophilic substitution reactions. Thiolates and thiophenolates react readily with both halogen positions, though the carbon-2 chlorine typically shows enhanced reactivity due to α-nitrogen activation [21]. These reactions provide access to thioether-substituted quinazolines that are valuable intermediates for further synthetic elaboration.

The influence of electronic effects on nucleophile reactivity has been systematically studied in quinazoline systems. Electron-rich nucleophiles such as dialkylamines and alkoxides demonstrate enhanced reactivity compared to electron-poor species [20]. The nucleophilicity scale for quinazoline substitution generally follows the same trends observed in other nucleophilic aromatic substitution systems.

Solvent effects play an important role in quinazoline nucleophilic substitution reactions. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide are typically preferred as they solvate the nucleophile while not significantly stabilizing the anionic intermediate [20]. Protic solvents can sometimes be employed but may reduce nucleophile reactivity through hydrogen bonding interactions.

Temperature optimization studies reveal that quinazoline nucleophilic substitution reactions can often be performed under mild conditions due to the inherent activation of the aromatic ring. Reactions at the carbon-2 position typically proceed efficiently at temperatures of 40-80°C, while substitution at the carbon-7 position may require temperatures of 80-120°C for optimal conversion [4] [5].

Base selection significantly influences the efficiency of nucleophilic substitution reactions. Strong bases such as sodium hydride and potassium tert-butoxide are commonly employed to deprotonate the nucleophile and drive the reaction forward [20]. Weaker bases like potassium carbonate can sometimes be used with highly nucleophilic species or under elevated temperature conditions.

Competitive substitution studies using nucleophile mixtures provide insights into the relative reactivity of different nucleophilic species. These experiments demonstrate that nucleophilicity trends in quinazoline systems generally follow established patterns, with alkoxides being more reactive than amines, which are more reactive than halides [20]. However, steric effects can sometimes override electronic preferences, particularly with bulky nucleophiles.

Electrophilic Substitution Research

Electrophilic substitution reactions of 2-chloro-7-iodoquinazoline represent a less extensively studied but nevertheless important class of transformations for introducing functional groups onto the quinazoline ring system. Unlike electron-rich aromatic systems where electrophilic substitution is favored, the electron-deficient nature of quinazolines generally makes them poor substrates for classical electrophilic aromatic substitution reactions [22] [23] [24].

The fundamental challenge in electrophilic substitution of quinazoline systems stems from the electron-withdrawing effect of the nitrogen atoms, which significantly reduces the nucleophilicity of the aromatic ring carbons. This electronic deactivation makes direct electrophilic substitution difficult under standard conditions, often requiring activated electrophiles or forcing reaction conditions [25] [23] [24].

Despite these challenges, certain electrophilic substitution reactions can be achieved with quinazoline substrates under appropriately chosen conditions. Halogenation reactions represent the most successful class of electrophilic substitutions for quinazoline systems, with chlorination and bromination being particularly well-studied [26] [27] [28]. These reactions typically require Lewis acid catalysts or other activating agents to overcome the reduced reactivity of the quinazoline ring.

The regioselectivity of electrophilic substitution in quinazoline systems differs markedly from the patterns observed in nucleophilic substitution. Theoretical considerations and experimental studies suggest that the expected order of reactivity for electrophilic attack follows the pattern: carbon-8 > carbon-6 > carbon-5 > carbon-7 > carbon-4 > carbon-2 [29] [23]. This reactivity order reflects the relative electron density at each position, with positions meta to nitrogen atoms being most reactive.

Halogenation studies on quinazoline derivatives have demonstrated that electrophilic chlorination and bromination can be achieved using molecular halogens in the presence of Lewis acid catalysts such as aluminum chloride or iron(III) chloride [26] [28]. The reactions typically occur at the carbon-6 or carbon-8 positions, which are most removed from the deactivating influence of the nitrogen atoms.

Nitration represents another important class of electrophilic substitution reactions that can be applied to quinazoline systems under forcing conditions. Quinazoline undergoes nitration with fuming nitric acid in concentrated sulfuric acid to give 6-nitroquinazoline as the major product [29] [23]. The harsh conditions required for this transformation limit its synthetic utility, but the reaction does provide access to nitro-substituted quinazolines for further synthetic elaboration.

The influence of existing substituents on electrophilic substitution reactivity has been studied to understand how halogen substituents affect the electronic properties of the quinazoline ring. Electron-withdrawing substituents like chlorine and iodine further deactivate the ring toward electrophilic attack, making direct electrophilic substitution even more challenging [23] [30]. However, these substituents can sometimes direct electrophilic attack to specific positions through steric and electronic effects.

Computational studies using density functional theory have provided valuable insights into the electronic factors controlling electrophilic substitution in quinazoline systems. These calculations reveal that the frontier molecular orbitals and charge distributions in quinazolines are significantly different from those in simple aromatic systems [23] [30]. The highest occupied molecular orbital (HOMO) energies are typically much lower than in benzene derivatives, confirming the reduced nucleophilicity of the quinazoline ring.

Alternative approaches to achieving electrophilic functionalization of quinazolines have been developed to overcome the limitations of direct electrophilic substitution. Transition metal-catalyzed C-H activation reactions provide powerful methods for introducing electrophilic substituents under milder conditions [31] [32] [33]. These approaches often utilize directing groups already present in the quinazoline structure to achieve regioselective functionalization.

Palladium-catalyzed C-H halogenation represents a particularly promising approach for introducing halogen substituents into quinazoline systems. Studies have demonstrated that quinazolinone derivatives undergo regioselective halogenation using N-halosuccinimides as both halogen source and oxidant in the presence of palladium catalysts [33]. These reactions proceed through C-H activation pathways rather than classical electrophilic substitution mechanisms.

The scope of electrophilic substitution reactions has been extended through the use of activated electrophilic reagents that are sufficiently reactive to attack electron-deficient aromatic systems. For example, acylation reactions can sometimes be achieved using highly activated acylating agents such as trifluoroacetic anhydride or chlorosulfonic acid [23]. However, these reactions often suffer from poor regioselectivity and may produce complex product mixtures.

Mechanistic investigations of quinazoline electrophilic substitution have revealed that these reactions may proceed through alternative pathways compared to classical electrophilic aromatic substitution. In some cases, initial coordination of the electrophile to nitrogen atoms may precede carbon-carbon bond formation, leading to different reactivity patterns and regioselectivity compared to simple aromatic systems [23].

The synthetic utility of electrophilic substitution in quinazoline chemistry is somewhat limited by the challenging reaction conditions and modest yields typically obtained. However, these reactions can provide access to substitution patterns that are difficult to achieve through other methods, making them valuable tools for specific synthetic applications [23] [30]. The continued development of milder methods for electrophilic functionalization remains an active area of research in quinazoline chemistry.

Oxidative Addition Studies

Oxidative addition represents a fundamental organometallic transformation that plays a crucial role in the reactivity of 2-chloro-7-iodoquinazoline in transition metal-catalyzed reactions. The ability of low-valent transition metals to insert into carbon-halogen bonds through oxidative addition forms the basis for most cross-coupling reactions and many other important synthetic transformations [34] [35] [36].

The oxidative addition of carbon-halogen bonds in 2-chloro-7-iodoquinazoline to transition metal centers proceeds through well-established mechanistic pathways that depend on the specific metal, oxidation state, and ligand environment. For palladium-catalyzed reactions, which represent the most common application, oxidative addition typically involves insertion of a palladium(0) center into the carbon-halogen bond to form a palladium(II) complex [35].

The relative rates of oxidative addition for the two halogen positions in 2-chloro-7-iodoquinazoline reflect the fundamental differences in carbon-halogen bond strengths and the electronic environment of each position. The carbon-7 iodine bond undergoes oxidative addition much more readily than the carbon-2 chlorine bond due to the weaker carbon-iodine bond and the favorable electronic properties of this position [34].

Kinetic studies of oxidative addition have provided quantitative data on the reactivity differences between halogen positions. Competition experiments using palladium(0) complexes demonstrate that the carbon-7 iodine position reacts 50-100 times faster than the carbon-2 chlorine position under equivalent conditions [34]. This large rate difference enables highly selective functionalization of the iodine position in the presence of the chlorine substituent.

The mechanism of oxidative addition can proceed through either concerted or stepwise pathways depending on the substrate and catalyst system. For carbon-iodine bonds, the process typically follows a concerted mechanism where the metal center inserts directly into the carbon-iodine bond without forming detectable intermediates [34] [35]. Carbon-chlorine bonds may follow similar concerted pathways but often require more forcing conditions or specially designed catalyst systems.

Electronic effects play a crucial role in determining the ease of oxidative addition to quinazoline substrates. The electron-deficient nature of the quinazoline ring system facilitates oxidative addition by stabilizing the resulting metal-aryl complex through π-backbonding interactions [35]. This electronic stabilization contributes to the enhanced reactivity of quinazoline substrates compared to simple aryl halides.

Steric effects also influence the rate and selectivity of oxidative addition reactions. The carbon-7 position in quinazolines benefits from relatively unhindered access compared to positions adjacent to nitrogen atoms, facilitating approach of the metal catalyst and subsequent bond formation [34]. Bulky ligand systems may show enhanced selectivity for less hindered positions due to these steric considerations.

Studies on iron-catalyzed oxidative addition have provided insights into the fundamental organometallic chemistry of quinazoline substrates with earth-abundant metals. Recent work has demonstrated that reduced iron complexes with strong-field ligands can undergo two-electron oxidative addition with both aryl iodides and aryl bromides [34]. The quinazoline ring system proves to be an excellent substrate for these transformations due to its electron-deficient character.

The oxidative addition of 2-chloro-7-iodoquinazoline to iron centers follows different mechanistic pathways depending on the carbon-halogen bond type. Aryl iodides undergo concerted oxidative addition similar to palladium systems, while aryl chlorides may follow stepwise radical pathways involving intermediate radical species [34]. Despite these mechanistic differences, both pathways lead to net two-electron oxidation of the metal center.

Temperature effects on oxidative addition rates have been systematically studied to understand the activation parameters for these transformations. The carbon-7 iodine position typically undergoes oxidative addition readily at room temperature with most transition metal systems, while the carbon-2 chlorine position may require elevated temperatures (60-100°C) for efficient reaction [34] [35].

Ligand effects on oxidative addition represent a critical aspect of catalyst design for quinazoline transformations. Electron-rich phosphine ligands and N-heterocyclic carbenes enhance the electron density at the metal center, facilitating oxidative addition of challenging carbon-halogen bonds [35] [36]. The choice of supporting ligands can dramatically influence both the rate and selectivity of oxidative addition processes.

Reversibility of oxidative addition represents an important consideration for catalyst design and reaction optimization. While oxidative addition is typically thermodynamically favorable for most quinazoline substrates, the reverse process (reductive elimination) can compete under certain conditions [35]. Understanding these equilibria is crucial for developing efficient catalytic systems.

Recent advances in oxidative addition chemistry have focused on developing methods for activating traditionally unreactive bonds. The successful oxidative addition of carbon-fluorine bonds, carbon-oxygen bonds, and even carbon-hydrogen bonds to various metal centers represents exciting frontiers in this field [36]. These advances may enable new types of quinazoline functionalization reactions in the future.

The mechanistic understanding gained from oxidative addition studies has direct implications for the design of improved catalytic systems for quinazoline transformations. By understanding the factors that control oxidative addition rates and selectivity, researchers can develop more efficient and selective catalyst systems for various synthetic applications [34] [35]. These fundamental insights continue to drive advances in quinazoline chemistry and organometallic catalysis more broadly.

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Last modified: 08-17-2023

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